
2-Thiodeoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiodeoxyuridine is a modified nucleoside analog where the oxygen atom at the 2-position of the uracil ring is replaced by a sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Thiodeoxyuridine can be synthesized through multiple routes. One common method involves the glycosylation of a 2-thiouracil derivative with a deoxyribose derivative . Another approach is the direct thionation of a uridine derivative . The reaction conditions typically involve the use of protective groups to ensure selective thionation and glycosylation.
Industrial Production Methods: Industrial production of this compound often employs solid-phase synthesis techniques, which allow for the efficient incorporation of thio-modified nucleosides into oligonucleotides . This method is advantageous due to its scalability and the ability to produce high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Thiodeoxyuridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfur atom, which alters the compound’s reactivity compared to its oxygen-containing analogs .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can reduce the compound under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Applications De Recherche Scientifique
2-Thiodeoxyuridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Thiodeoxyuridine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. The sulfur atom in the compound enhances its binding affinity to complementary nucleic acids, leading to increased stability of the nucleic acid duplex . This property is particularly useful in therapeutic applications, where the compound can inhibit viral replication or induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-Thiouridine: Similar to 2-Thiodeoxyuridine, but with a ribose sugar instead of deoxyribose.
2-Thiothymidine: Another analog with a thymine base instead of uracil.
2-Thiouracil: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to its specific structural modification, which imparts distinct physicochemical properties. The presence of the sulfur atom enhances its hybridization affinity and base discrimination ability, making it a valuable tool in nucleic acid research and therapeutic applications .
Propriétés
Formule moléculaire |
C9H12N2O4S |
|---|---|
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C9H12N2O4S/c12-4-6-5(13)3-8(15-6)11-2-1-7(14)10-9(11)16/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,16) |
Clé InChI |
QVBGIJMTWBYCDQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2C=CC(=O)NC2=S)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[(R)-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)-](/img/structure/B15093949.png)
![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,5,6,7,7a,9,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene](/img/structure/B15093954.png)

![5-Amino-2-[[2-[[2-[[1-[2-[[4-amino-2-[[5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B15093968.png)

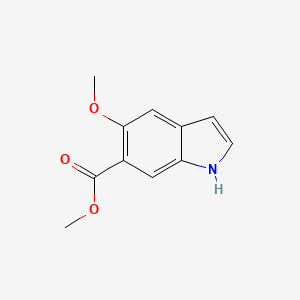
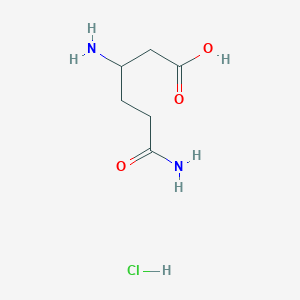
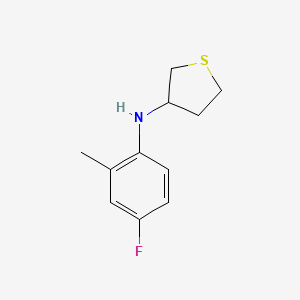
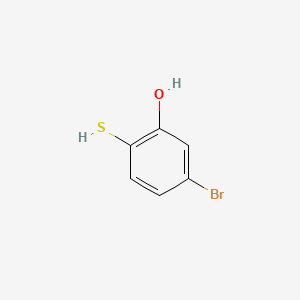
![2-Ethyl-2,6-diazaspiro[3.3]heptane](/img/structure/B15094006.png)
![4,5,15,16-Tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,14-diol](/img/structure/B15094007.png)
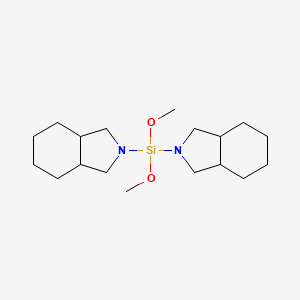
![3-[ethoxycarbonyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoic acid](/img/structure/B15094021.png)
![5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B15094027.png)
